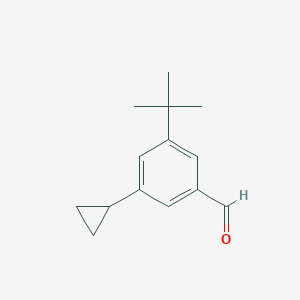
3-(tert-Butyl)-5-cyclopropylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butyl)-5-cyclopropylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyl group at the 3-position and a cyclopropyl group at the 5-position. This compound is of interest due to its unique structural features, which impart specific chemical and physical properties that can be leveraged in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-cyclopropylbenzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, which involves the reaction of an alkene with a carbene precursor such as diazomethane in the presence of a catalyst like copper(I) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates.
化学反应分析
Types of Reactions
3-(tert-Butyl)-5-cyclopropylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and cyclopropyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(tert-Butyl)-5-cyclopropylbenzoic acid.
Reduction: 3-(tert-Butyl)-5-cyclopropylbenzyl alcohol.
Substitution: Halogenated derivatives such as 3-(tert-Butyl)-5-cyclopropylbenzyl bromide.
科学研究应用
3-(tert-Butyl)-5-cyclopropylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(tert-Butyl)-5-cyclopropylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The tert-butyl and cyclopropyl groups can influence the compound’s binding affinity and specificity through steric and electronic effects.
相似化合物的比较
Similar Compounds
3-(tert-Butyl)-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a cyclopropyl group.
3-(tert-Butyl)-5-ethylbenzaldehyde: Similar structure but with an ethyl group instead of a cyclopropyl group.
3-(tert-Butyl)-5-isopropylbenzaldehyde: Similar structure but with an isopropyl group instead of a cyclopropyl group.
Uniqueness
3-(tert-Butyl)-5-cyclopropylbenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.
属性
分子式 |
C14H18O |
|---|---|
分子量 |
202.29 g/mol |
IUPAC 名称 |
3-tert-butyl-5-cyclopropylbenzaldehyde |
InChI |
InChI=1S/C14H18O/c1-14(2,3)13-7-10(9-15)6-12(8-13)11-4-5-11/h6-9,11H,4-5H2,1-3H3 |
InChI 键 |
ASOLPOPHWGBPHY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2CC2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzo[d]thiazol-5-yl)propan-1-amine](/img/structure/B13352054.png)

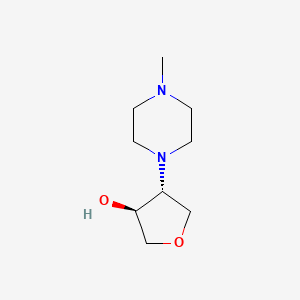
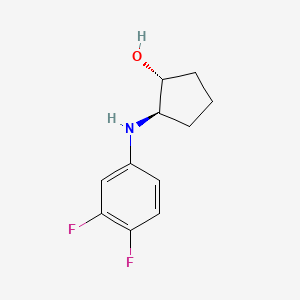
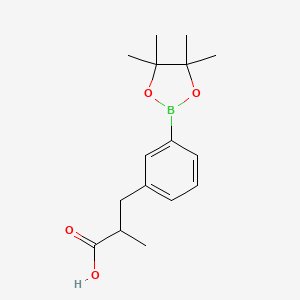
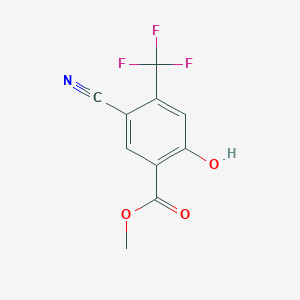
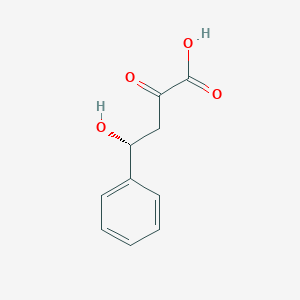

![(1R,2S,5S)-6,6-Dimethyl-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13352130.png)
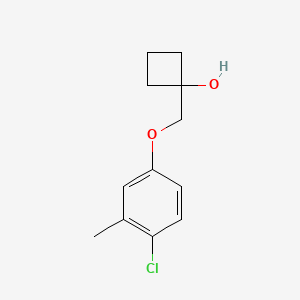
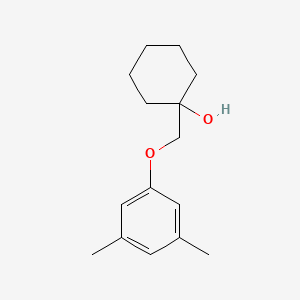

![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B13352149.png)

